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  • Product: 2-Bromo-4-difluoromethoxy-6-fluorophenol
  • CAS: 1805502-91-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-4-difluoromethoxy-6-fluorophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-4-difluoromethoxy-6-fluorophenol is a highly functionalized aromatic compound with significant potential as a building block in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-difluoromethoxy-6-fluorophenol is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a difluoromethoxy group on a phenol scaffold, offers a versatile platform for the synthesis of complex molecular architectures. The strategic incorporation of fluorine-containing moieties, such as the difluoromethoxy group, has become a cornerstone in modern drug design, often leading to improved metabolic stability, enhanced membrane permeability, and modulated pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Bromo-4-difluoromethoxy-6-fluorophenol, a plausible synthetic route, and detailed analytical protocols for its characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Bromo-4-difluoromethoxy-6-fluorophenol, with CAS number 1805502-91-3, is characterized by a phenol ring substituted at the 2-, 4-, and 6-positions.[2] The interplay of the electron-withdrawing and steric effects of the substituents governs its reactivity and physical properties.

Table 1: Physical and Chemical Properties of 2-Bromo-4-difluoromethoxy-6-fluorophenol

PropertyValueSource/Comment
CAS Number 1805502-91-3[2]
Molecular Formula C₇H₄BrF₃O₂[2]
Molecular Weight 257.00 g/mol [2]
Appearance Predicted: Colorless to light yellow solid or oilBased on similar halogenated phenols.
Melting Point Not available (Predicted: 40-70 °C)Estimation based on related brominated and fluorinated phenols.
Boiling Point Not available (Predicted: >200 °C at 760 mmHg)Estimation based on related halogenated phenols.
Solubility Predicted: Soluble in organic solvents (e.g., methanol, dichloromethane, ethyl acetate); sparingly soluble in water.General solubility for this class of compounds.
pKa Not available (Predicted: 6.5 - 7.5)The electron-withdrawing groups (Br, F, OCF₂H) are expected to increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10).
SMILES Code OC1=C(F)C=C(OC(F)F)C=C1Br

The Influence of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key feature of this molecule, imparting unique properties that are highly sought after in drug discovery. It is considered a lipophilic hydrogen bond donor, a rare characteristic that can enhance binding interactions with biological targets.[1] This group generally increases lipophilicity, which can improve membrane permeability and oral absorption of a drug candidate.[1] Furthermore, the -OCF₂H group can act as a metabolically stable isostere for more labile functionalities like methoxy groups, which are prone to O-demethylation, thereby extending the plasma half-life of a compound.[1]

Spectral Data and Characterization

Experimental Protocols for Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and substitution pattern.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments to be Performed:

    • ¹H NMR: Expected to show signals for the aromatic protons and the proton of the difluoromethoxy group, with characteristic coupling constants. The phenolic proton may be broad or exchangeable.

    • ¹³C NMR: Will reveal the number of unique carbon environments. The carbons attached to fluorine will show characteristic C-F couplings.

    • ¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[5] It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the two fluorine atoms of the difluoromethoxy group.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to confirm the substitution pattern on the aromatic ring.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., ESI, APCI).

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Expected Results:

    • The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₄BrF₃O₂. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

    • Fragmentation analysis (MS/MS) can provide further structural information by identifying characteristic losses of substituents.

3. Infrared (IR) Spectroscopy

  • Objective: To identify functional groups.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Can be run neat (if liquid) or as a KBr pellet/thin film (if solid).

  • Expected Absorptions:

    • Broad O-H stretch around 3200-3600 cm⁻¹.

    • C-O stretching for the phenol around 1200-1260 cm⁻¹.

    • C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region.

    • Aromatic C=C stretching around 1450-1600 cm⁻¹.

    • C-Br stretch in the lower frequency region (typically < 700 cm⁻¹).

4. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used for the separation of phenolic compounds.

  • Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm or 280 nm).

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Bromo-4-difluoromethoxy-6-fluorophenol is dictated by the electronic and steric effects of its substituents.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions such as etherification, esterification, and O-alkylation. Its acidity is enhanced by the presence of three electron-withdrawing groups on the ring.

  • Aromatic Ring: The aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the bromo, fluoro, and difluoromethoxy substituents. However, the hydroxyl group is an ortho-, para-director, which could direct incoming electrophiles to the 3- and 5-positions, though reactions may require forcing conditions.

  • Bromine Atom: The bromine atom at the 2-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

  • Fluorine Atom: The fluorine atom at the 6-position is generally unreactive towards nucleophilic aromatic substitution unless there is strong activation from other groups.

Diagram 1: Key Reactive Sites of 2-Bromo-4-difluoromethoxy-6-fluorophenol

G cluster_0 mol 2-Bromo-4-difluoromethoxy-6-fluorophenol OH Phenolic -OH (Acylation, Etherification) OH->p1 Nucleophilic Attack Br Bromine (Cross-Coupling) Br->p2 Pd-Catalyzed Reactions Ring Aromatic Ring (Electrophilic Substitution) Ring->p3 Potential for further functionalization

Caption: Key reactive sites for synthetic transformations.

Plausible Synthetic Pathway

A plausible synthetic route to 2-Bromo-4-difluoromethoxy-6-fluorophenol would likely start from a more readily available substituted phenol and proceed through a series of regioselective functionalizations.

Diagram 2: Proposed Synthetic Workflow for 2-Bromo-4-difluoromethoxy-6-fluorophenol

G cluster_0 Synthesis Pathway start 4-Fluorophenol step1 Bromination start->step1 intermediate1 2-Bromo-4-fluorophenol step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Bromo-4-fluoro-6-nitrophenol step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 2-Bromo-4-fluoro-6-aminophenol step3->intermediate3 step4 Sandmeyer Reaction intermediate3->step4 intermediate4 2-Bromo-4,6-difluorophenol step4->intermediate4 step5 Difluoromethoxylation intermediate4->step5 product 2-Bromo-4-difluoromethoxy-6-fluorophenol step5->product

Caption: A potential multi-step synthesis route.

Detailed Protocol for a Key Synthetic Step (Hypothetical)

Step 2: Nitration of 2-Bromo-4-fluorophenol

  • Rationale: The hydroxyl group is a strong activating group and will direct the incoming nitro group to the ortho and para positions. Since the para position is blocked by the fluorine atom and the other ortho position is occupied by bromine, nitration is expected to occur at the 6-position.

  • Procedure:

    • Dissolve 2-Bromo-4-fluorophenol in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[6]

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.[6]

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-45 °C) for a specified time, monitoring the reaction progress by TLC.[6]

    • Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Safety and Handling

  • Hazard Classification (Predicted):

    • Harmful if swallowed.[9]

    • Causes skin irritation.[9]

    • Causes serious eye irritation.[9]

    • May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use in a well-ventilated area or under a fume hood.

  • First Aid Measures:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Applications and Future Outlook

2-Bromo-4-difluoromethoxy-6-fluorophenol is a prime candidate for use as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows for diverse structural modifications, making it an attractive scaffold for generating libraries of compounds for high-throughput screening. The difluoromethoxy group, in particular, is of high interest for its ability to fine-tune the properties of lead compounds in drug discovery programs. As research into fluorinated organic compounds continues to expand, the demand for versatile building blocks like 2-Bromo-4-difluoromethoxy-6-fluorophenol is expected to grow.

References

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Available at: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. Available at: [Link]

  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. PMC. Available at: [Link]

  • China Low Price 2-Bromo-4,6-Difluorophenol Manufacturers, Suppliers. GlobalChemMall. Available at: [Link]

  • MSDS of 2-Bromo-4-fluorophenol. Available at: [Link]

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Google Patents.
  • HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). ResearchGate. Available at: [Link]

  • 98130-56-4 | 2-Bromo-4,6-difluorophenol. Fluoropharm. Available at: [Link]

  • 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol 250mg. Dana Bioscience. Available at: [Link]

  • Synthesis of halogenated phenols by directed ortho-lithiation and ipso -iododesilylation reactions of O-aryl N-isopropylcarbamates. Semantic Scholar. Available at: [Link]

  • 2-Bromo-4-fluorophenol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Study of the Reactivity of Lignin Model Compounds to Fluorobenzylation Using 13 C and 19 F NMR: Application to Lignin Phenolic Hydroxyl Group Quantification by 19 F NMR. MDPI. Available at: [Link]

Sources

Exploratory

1H and 19F NMR Chemical Shifts of 2-Bromo-4-difluoromethoxy-6-fluorophenol: A Comprehensive Guide to Spectral Assignment and Structural Validation

Executive Summary For researchers and drug development professionals, the precise structural characterization of polyhalogenated aromatics is a critical bottleneck in pipeline advancement. 2-Bromo-4-difluoromethoxy-6-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of polyhalogenated aromatics is a critical bottleneck in pipeline advancement. 2-Bromo-4-difluoromethoxy-6-fluorophenol presents a highly complex electronic environment characterized by competing inductive withdrawal and resonance donation from its four distinct substituents (-OH, -Br, -OCF₂H, -F).

This whitepaper provides an authoritative, in-depth technical analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By moving beyond mere data listing, we deconstruct the causality behind the spectral phenomena—specifically focusing on geminal and vicinal heteronuclear J-couplings—and provide a self-validating experimental protocol to ensure absolute data integrity [1].

Structural Anatomy & Electronic Causality

To accurately predict and assign the NMR spectra of 2-bromo-4-difluoromethoxy-6-fluorophenol, one must first map the electronic "push-pull" dynamics across the aromatic ring:

  • C1 (-OH): Strongly electron-donating via resonance, shielding the ortho and para positions.

  • C2 (-Br): Weakly deactivating overall, but exerts a strong localized anisotropic deshielding effect on the adjacent C3 proton [6].

  • C4 (-OCF₂H): The difluoromethoxy group is strongly electron-withdrawing via induction (-I) but capable of weak resonance donation (+M). It serves as a highly diagnostic NMR tag due to the massive gyromagnetic ratio of fluorine [5].

  • C6 (-F): Highly electronegative, withdrawing electron density inductively but donating via resonance to the ortho (C5) position.

Because of this specific substitution pattern, the molecule possesses only two aromatic protons (H-3 and H-5), which are meta to each other. This spatial arrangement dictates the resulting spin-spin coupling networks observed in both the ¹H and ¹⁹F spectra.

Spectral Analysis and Data Presentation

¹⁹F NMR Spectral Mechanics

Fluorine-19 NMR is exceptionally sensitive to localized electronic environments, offering a chemical shift range of over 500 ppm [2]. In this molecule, there are two distinct fluorine environments: the aliphatic -OCF₂H group and the aromatic C6-F.

  • The Difluoromethoxy Fluorines (-OCF₂H): These two equivalent fluorine atoms are scalar coupled to the single adjacent proton. According to the 2nI+1 rule, coupling to one proton ( n=1,I=1/2 ) splits the fluorine signal into a doublet . Due to the close spatial proximity, this geminal coupling constant ( 2JH−F​ ) is exceptionally large, typically around 72–74 Hz [3]. The signal resonates upfield at approximately -82.0 ppm [4].

  • The Aromatic Fluorine (C6-F): The C6 fluorine is shielded by the strongly electron-donating ortho-hydroxyl group, pushing its chemical shift upfield compared to a standard fluorobenzene (typically around -135.5 ppm) [2]. It will appear as a doublet of doublets (dd) due to ortho-coupling with H-5 ( 3JF−H​≈9.0 Hz) and a much weaker meta-coupling with H-3 ( 4JF−H​≈1.5 Hz).

Table 1: ¹⁹F NMR Chemical Shifts and Coupling Constants

NucleusPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment Rationale
-OCF₂H -82.0Doublet (d)2F 2JH−F​≈73.5 Geminal coupling to the single aliphatic ¹H proton [3].
C6-F -135.5dd1F 3JF−H5​≈9.0 4JF−H3​≈1.5 Aromatic fluorine; shielded by the adjacent ortho-OH group [2].
¹H NMR Spectral Mechanics

The proton spectrum is driven by heteronuclear coupling with the fluorine atoms and homonuclear coupling between the meta-positioned aromatic protons.

  • The Difluoromethoxy Proton (-OCF₂H): This proton is coupled to two magnetically equivalent spin-½ ¹⁹F nuclei. The 2nI+1 rule dictates a triplet splitting pattern. Crucially, the coupling constant here ( 2JH−F​≈73.5 Hz) must perfectly match the coupling constant observed in the ¹⁹F spectrum for the corresponding doublet. This creates a self-validating cross-check for the assignment [4].

  • The Aromatic Protons (H-3 and H-5): H-3 is situated between the bromine and the -OCF₂H group, making it the most deshielded proton (~7.25 ppm). H-5 is situated between the -OCF₂H group and the fluorine atom. Because H-5 is ortho to the fluorine, it exhibits a strong vicinal coupling ( 3JH−F​≈9.0 Hz). Both protons will exhibit a meta-homonuclear coupling to each other ( 4JH−H​≈2.5 Hz) [6].

Table 2: ¹H NMR Chemical Shifts and Coupling Constants

NucleusPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment Rationale
-OCF₂H 6.55Triplet (t)1H 2JH−F​≈73.5 Geminal coupling to two ¹⁹F nuclei [5].
H-5 6.95dd1H 3JH−F​≈9.0 4JH−H​≈2.5 Ortho to F, meta to H-3. Shielded relative to H-3.
H-3 7.25dd1H 4JH−H​≈2.5 4JH−F​≈1.5 Ortho to Br, meta to H-5. Deshielded by localized Br anisotropy [6].
-OH 5.50Broad singlet1HN/AExchangeable proton; shift is highly concentration/solvent dependent.

Logical Workflow for Spectral Assignment

The following diagram maps the self-validating logic used to definitively assign the structure based on the acquired spectra. The critical step is the cross-validation of the 73 Hz J-coupling, which mathematically proves the integrity of the -OCF₂H group assignment.

NMR_Workflow Acquisition 1. Acquire 1H & 19F NMR Spectra (CDCl3, TMS/CFCl3 Standards) Split19F 2A. Isolate 19F Signals Acquisition->Split19F Split1H 2B. Isolate 1H Signals Acquisition->Split1H F_Aliphatic Doublet @ ~ -82 ppm 2J(H-F) ≈ 73 Hz Split19F->F_Aliphatic F_Aromatic Multiplet @ ~ -135 ppm Aromatic C6-F Split19F->F_Aromatic H_Aliphatic Triplet @ ~ 6.5 ppm 2J(H-F) ≈ 73 Hz Split1H->H_Aliphatic H_Aromatic Multiplets @ 6.9 - 7.3 ppm H-3 and H-5 Protons Split1H->H_Aromatic CrossCheck 3. Cross-Validate J-Couplings (Match 73 Hz across 1H/19F) F_Aliphatic->CrossCheck Final 4. Final Structural Assignment 2-Bromo-4-OCF2H-6-F-phenol F_Aromatic->Final H_Aliphatic->CrossCheck H_Aromatic->Final CrossCheck->Final

Caption: Logical workflow for cross-validating 1H and 19F NMR assignments via heteronuclear J-coupling.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in quantitative NMR (qNMR) and structural assignment, the experimental methodology must be designed to prevent systemic artifacts. The following protocol explains the causality behind each operational choice.

Step 1: Sample Preparation & Referencing
  • Action: Dissolve 10–15 mg of 2-bromo-4-difluoromethoxy-6-fluorophenol in 0.6 mL of high-purity CDCl₃ (Deuterated Chloroform) [6].

  • Causality: CDCl₃ is chosen because it is an aprotic, non-exchanging solvent. Using a protic solvent like CD₃OD would cause rapid deuterium exchange with the phenolic -OH, erasing its signal from the spectrum.

  • Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for ¹H referencing (0.00 ppm) and Trichlorofluoromethane (CFCl₃) for ¹⁹F referencing (0.00 ppm) [1].

Step 2: Probe Tuning and Shimming
  • Action: Insert the 5 mm NMR tube into a multinuclear probe (minimum 400 MHz). Tune the probe to the exact resonance frequencies of ¹H and ¹⁹F. Perform gradient shimming on the deuterium lock signal.

  • Causality: Because ¹H and ¹⁹F have very similar Larmor frequencies (e.g., 400 MHz for ¹H and ~376 MHz for ¹⁹F), cross-talk can occur. Precise tuning ensures maximum sensitivity and prevents baseline distortion.

Step 3: Setting Acquisition Parameters (The T1 Relaxation Bottleneck)
  • Action: For the ¹H spectrum, set the relaxation delay (D1) to 2 seconds. For the ¹⁹F spectrum, increase the relaxation delay (D1) to at least 5 seconds .

  • Causality: Fluorine nuclei in small molecules—especially those lacking adjacent protons for efficient dipole-dipole relaxation—exhibit prolonged longitudinal relaxation times (T1). If D1 is too short, the ¹⁹F nuclei will not fully return to thermal equilibrium between pulses. This causes artificial signal attenuation, completely invalidating the integration values required to prove the 2F (-OCF₂H) to 1F (Aromatic) ratio [1].

Step 4: Data Processing and Cross-Validation
  • Action: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct the spectra manually.

  • Validation: Measure the coupling constant of the ¹H triplet at 6.55 ppm. Measure the coupling constant of the ¹⁹F doublet at -82.0 ppm. If the system is calibrated correctly, these two values must be mathematically identical ( ≈73.5 Hz), proving they belong to the same spin system.

Conclusion

The structural validation of 2-bromo-4-difluoromethoxy-6-fluorophenol relies heavily on the interplay between ¹H and ¹⁹F NMR spectroscopy. By understanding the underlying electronic causality—specifically the massive geminal coupling of the difluoromethoxy group and the localized shielding effects of the phenolic hydroxyl—researchers can confidently assign these complex spectra. Adhering to strict relaxation delay protocols ensures that the resulting data is not just qualitative, but a rigorously self-validating quantitative system.

References

  • National Institutes of Health (NIH). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols. Available at: [Link]

  • Beilstein Journals. Supporting Information Mechanochemical difluoromethylations of ketones Experimental procedures. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • Semantic Scholar. Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Available at: [Link]

Foundational

literature review of 2-Bromo-4-difluoromethoxy-6-fluorophenol derivatives

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-Bromo-4-difluoromethoxy-6-fluorophenol and its Derivatives Introduction: A Novel Scaffold for Advanced Chemical Synthesis In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-Bromo-4-difluoromethoxy-6-fluorophenol and its Derivatives

Introduction: A Novel Scaffold for Advanced Chemical Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to the development of novel molecules with tailored properties. This guide focuses on a hitherto unexplored compound, 2-Bromo-4-difluoromethoxy-6-fluorophenol , a polyhalogenated phenol that presents a unique combination of reactive and modulating functional groups. While direct literature on this specific molecule is not available, its structural components—a brominated and fluorinated phenol backbone with a difluoromethoxy moiety—suggest significant potential as a versatile building block.

The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine atom at the 6-position, along with the difluoromethoxy group at the 4-position, are expected to significantly influence the electronic properties, metabolic stability, and binding affinity of derivative compounds. The difluoromethoxy group, in particular, is an increasingly important substituent in drug design, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups.[1][2][3]

This technical guide will provide a comprehensive overview of a proposed synthetic route to 2-Bromo-4-difluoromethoxy-6-fluorophenol, an analysis of its predicted physicochemical and spectroscopic properties, and a discussion of its potential applications, particularly in the realm of drug discovery. By examining the established chemistry of closely related compounds, we can construct a robust framework for the synthesis and utilization of this promising new chemical entity.

Proposed Synthesis of 2-Bromo-4-difluoromethoxy-6-fluorophenol

The synthesis of the target molecule can be envisioned through a multi-step pathway, commencing with a commercially available starting material and proceeding through a series of regioselective transformations. A plausible synthetic route is outlined below, with each step detailed in the subsequent protocols.

Synthetic_Pathway 4-Amino-2-fluorophenol 4-Amino-2-fluorophenol Step_1 2-Fluorophenol 4-Amino-2-fluorophenol->Step_1  NaNO₂, H₂SO₄, H₂O Then Cu₂O, H₂O, heat Step_2 1-(Difluoromethoxy)-2-fluorobenzene Step_1->Step_2  ClCF₂COONa, DMF, K₂CO₃ Heat Step_3 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene Step_2->Step_3  Br₂, Acetic Acid Step_4 4-Bromo-1-(difluoromethoxy)-2-fluoro-5-nitrobenzene Step_3->Step_4  HNO₃, H₂SO₄ Step_5 5-Bromo-2-(difluoromethoxy)-4-fluoroaniline Step_4->Step_5  Fe, NH₄Cl, EtOH, H₂O Step_6 5-Bromo-2-(difluoromethoxy)-4-fluorophenol Step_5->Step_6  NaNO₂, H₂SO₄, H₂O Then H₂O, heat Final_Product 2-Bromo-4-difluoromethoxy-6-fluorophenol Step_6->Final_Product  N-Bromosuccinimide (NBS) Acetonitrile

Figure 1: Proposed synthetic pathway for 2-Bromo-4-difluoromethoxy-6-fluorophenol.
Protocol 1: Synthesis of 2-Fluorophenol from 4-Amino-2-fluorophenol

This initial step involves a diazotization of the amino group followed by a Sandmeyer-type reaction to yield the corresponding phenol.

Materials:

  • 4-Amino-2-fluorophenol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Copper(I) oxide (Cu₂O)

  • Deionized water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-amino-2-fluorophenol in a solution of sulfuric acid and water, cooled to 0-5 °C with an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a suspension of copper(I) oxide in water.

  • Slowly add the diazonium salt solution to the heated copper(I) oxide suspension. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-fluorophenol.

Protocol 2: O-Difluoromethylation of 2-Fluorophenol

This step introduces the key difluoromethoxy group onto the phenolic oxygen. The use of sodium chlorodifluoroacetate as a difluorocarbene precursor is a well-established and operationally simple method.[4]

Materials:

  • 2-Fluorophenol

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 2-fluorophenol in DMF, add potassium carbonate.

  • Heat the mixture to a specified temperature (typically between 80-120 °C) and add sodium chlorodifluoroacetate portion-wise over a period of time.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-(difluoromethoxy)-2-fluorobenzene by column chromatography.

Subsequent Synthetic Steps

The subsequent steps would involve standard aromatic functionalization reactions:

  • Bromination: Regioselective bromination at the position para to the difluoromethoxy group.

  • Nitration: Introduction of a nitro group, directed by the existing substituents.

  • Reduction: Conversion of the nitro group to an amine.

  • Diazotization and Hydrolysis: Transformation of the amino group to a hydroxyl group.

  • Final Bromination: Introduction of the second bromine atom ortho to the newly formed hydroxyl group.

Predicted Physicochemical Properties and Spectroscopic Analysis

The structural features of 2-Bromo-4-difluoromethoxy-6-fluorophenol will give rise to a unique spectroscopic signature. The predicted data are summarized below.

Spectroscopic Technique Predicted Key Features
¹H NMR Aromatic protons will appear as distinct doublets or doublet of doublets, with coupling constants indicative of their relative positions. The difluoromethoxy proton will be a triplet with a characteristic J-coupling to the fluorine atoms. The phenolic proton will be a broad singlet.
¹³C NMR The carbon atoms will exhibit chemical shifts influenced by the attached substituents. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the fluorine atoms.
¹⁹F NMR Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the difluoromethoxy group, which will appear as a doublet due to coupling with the attached proton.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol, C-O stretching, C-F stretching, and aromatic C-H and C=C vibrations.
Mass Spectrometry A molecular ion peak with a characteristic isotopic pattern for one bromine atom. Fragmentation patterns will likely involve the loss of the difluoromethoxy group and other substituents.

Potential Applications in Drug Discovery

The unique combination of functional groups in 2-Bromo-4-difluoromethoxy-6-fluorophenol makes it a highly attractive scaffold for medicinal chemistry.

The Difluoromethoxy Group: A Bioisosteric Marvel

The difluoromethoxy group is increasingly utilized as a bioisostere for the hydroxyl (-OH) and thiol (-SH) groups.[1][5] Its ability to act as a hydrogen bond donor, coupled with its increased lipophilicity and metabolic stability, can lead to improved pharmacokinetic profiles of drug candidates.[6]

Bioisosterism cluster_0 Target Molecule cluster_1 Bioisosteric Moieties Target 2-Bromo-4-difluoromethoxy-6-fluorophenol Hydroxyl Hydroxyl (-OH) Target->Hydroxyl Mimics H-bond donation Increases metabolic stability Thiol Thiol (-SH) Target->Thiol Similar steric profile Improved pharmacokinetics

Figure 2: Bioisosteric relationship of the difluoromethoxy group.
A Platform for Diverse Biological Activities

Bromophenols, particularly those derived from marine sources, are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[7] The polyhalogenated nature of the target molecule, combined with the unique properties of the difluoromethoxy group, could lead to the discovery of novel therapeutic agents. The fluorine substituents are known to enhance binding affinity and metabolic stability.[8]

Derivatization and Further Functionalization

2-Bromo-4-difluoromethoxy-6-fluorophenol is an ideal platform for the generation of chemical libraries for high-throughput screening.

Derivatization cluster_0 Bromine Functionalization (Position 2) cluster_1 Phenolic Hydroxyl Functionalization Core 2-Bromo-4-difluoromethoxy-6-fluorophenol Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Etherification Williamson Ether Synthesis (Alkyl Halides) Core->Etherification Esterification Fischer Esterification (Carboxylic Acids) Core->Esterification

Figure 3: Potential derivatization pathways for 2-Bromo-4-difluoromethoxy-6-fluorophenol.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-difluoromethoxy-6-fluorophenol

This protocol provides a general method for the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid.

Materials:

  • 2-Bromo-4-difluoromethoxy-6-fluorophenol

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other base

  • 1,4-Dioxane (anhydrous)

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-4-difluoromethoxy-6-fluorophenol, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand to the flask.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Conclusion

While 2-Bromo-4-difluoromethoxy-6-fluorophenol remains a novel, uncharacterized compound, a thorough analysis of the chemistry of its constituent parts allows for the rational design of its synthesis and a strong prediction of its utility. The confluence of a reactive bromine handle, the modulating effects of fluorine, and the unique bioisosteric properties of the difluoromethoxy group positions this molecule as a highly valuable and versatile building block. The proposed synthetic pathways and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising scaffold in the development of new pharmaceuticals and advanced materials.

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. (URL: [Link])

  • Difluoromethylation of Phenols - Organic Syntheses Procedure. (URL: [Link])

  • Fluorinated Building Blocks: Enhancing Drug Discovery. (URL: [Link])

  • Facile double O -difluoromethylations of diphenols with TMSCF2Br. (URL: [Link])

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of Tri- and Difluoromethoxylated Compounds via Visible Light Photoredox Catalysis. (URL: [Link])

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - The Hartwig Group. (URL: [Link])

  • (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - ResearchGate. (URL: [Link])

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical. (URL: [Link])

  • Polyhalogenation-Facilitated Spirolactonization at the meta-Position of Phenols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. (URL: [Link])

  • Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria - PubMed. (URL: [Link])

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
  • Bromophenols in Marine Algae and Their Bioactivities - MDPI. (URL: [Link])

  • (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials - ResearchGate. (URL: [Link])

  • 2-Bromo-6-fluorophenol. (URL: [Link])

  • 116063184 Preparation method of 2-bromo-6-fluoroaniline - WIPO Patentscope. (URL: [Link])

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - Semantic Scholar. (URL: [Link])

  • 17.10 Reactions of Phenols - Organic Chemistry | OpenStax. (URL: [Link])

  • Reactions of Phenols - Chemistry Steps. (URL: [Link])

  • Aromatic Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])

  • Electrochemical Halogenation of Phenol Using a Chromium Catalyst at 80°C - Global Scientific Journal. (URL: [Link])

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Protocols & Analytical Methods

Method

The Strategic Utility of 2-Bromo-4-difluoromethoxy-6-fluorophenol in Modern Drug Discovery: Application Notes and Protocols

Introduction: A Trifecta of Functionality for Advanced Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing the mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Trifecta of Functionality for Advanced Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing the multifaceted properties of therapeutic candidates.[1][2] The compound 2-Bromo-4-difluoromethoxy-6-fluorophenol emerges as a particularly compelling building block, offering a unique convergence of three critical functionalities on a single phenolic scaffold: a reactive bromine atom, a lipophilic and metabolically robust difluoromethoxy group, and a modulating ortho-fluoro substituent. This guide provides an in-depth exploration of this reagent's strategic value, complete with detailed protocols for its application in key synthetic transformations that are central to the construction of complex pharmaceutical agents.

The bromine atom at the 2-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the facile and predictable introduction of diverse aryl and heteroaryl moieties, a common strategy for exploring structure-activity relationships (SAR) and enhancing target binding.[5]

The difluoromethoxy (-OCF₂H) group at the 4-position is a bioisostere of more metabolically labile groups like the methoxy (-OCH₃) moiety.[6] Its primary advantages include increased metabolic stability against enzymatic degradation by cytochrome P450 enzymes and a moderate increase in lipophilicity, which can improve membrane permeability and oral absorption.[1][6] Uniquely, the hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, a rare feature for a lipophilic substituent, enabling it to maintain or forge new, beneficial interactions with biological targets.[1]

Finally, the fluorine atom at the 6-position provides an additional layer of modulation. As the most electronegative element, fluorine can alter the electronic distribution of the aromatic ring, impacting the pKa of the phenolic hydroxyl group and influencing drug-receptor interactions through electrostatic forces.[7][8] Its presence can also block a potential site of metabolic oxidation, further enhancing the compound's pharmacokinetic profile.[9] This strategic combination makes 2-Bromo-4-difluoromethoxy-6-fluorophenol a high-value starting material for developing novel therapeutics across various disease areas.

Physicochemical and Bio-Modulatory Properties

The strategic advantage of incorporating 2-Bromo-4-difluoromethoxy-6-fluorophenol into a drug candidate stems from the predictable modulation of key molecular properties. The table below summarizes the influence of its constituent functional groups.

Functional GroupPositionKey Physicochemical & Biological ImpactReference
Bromine C2Versatile handle for C-C bond formation (e.g., Suzuki, Sonogashira, Heck couplings), enabling facile library synthesis and SAR exploration.[3][5]
Difluoromethoxy (-OCF₂H) C4Enhances metabolic stability by resisting enzymatic cleavage (e.g., by CYPs). Increases lipophilicity (logP), potentially improving membrane permeability. Acts as a lipophilic hydrogen bond donor , a rare and valuable feature for target interaction.[1][6]
Fluorine C6Blocks metabolic oxidation at the ortho-position. Modulates pKa of the phenolic hydroxyl group through its strong electron-withdrawing effect. Can form favorable electrostatic interactions with target proteins.[8][9][10]
Phenolic Hydroxyl (-OH) C1Provides a site for O-arylation or O-alkylation to build diaryl ethers or other complex structures. Can act as a crucial hydrogen bond donor/acceptor for target binding.[11][12]

Experimental Protocols: Harnessing the Reactivity of the Scaffold

The utility of 2-Bromo-4-difluoromethoxy-6-fluorophenol is best demonstrated through its application in cornerstone synthetic reactions. The following sections provide detailed, step-by-step protocols for two of its most critical transformations: Suzuki-Miyaura Cross-Coupling and O-Arylation.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the selective C-C bond formation at the bromine-bearing C2 position, a pivotal step for constructing biaryl scaffolds. The reactivity order for halogens in palladium-catalyzed coupling is generally I > Br > Cl, ensuring high selectivity for the C-Br bond.[13]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up reagents 1. Combine Building Block, Boronic Acid, and Base in a Schlenk flask. inert 2. Evacuate and backfill with inert gas (N₂/Ar) (repeat 3x). reagents->inert catalyst 3. Add Palladium Catalyst and Degassed Solvent under inert atmosphere. inert->catalyst heat 4. Heat reaction mixture (e.g., 80-100 °C) and monitor progress (TLC/LC-MS). catalyst->heat quench 5. Cool to RT, dilute with Ethyl Acetate, and wash with water/brine. heat->quench purify 6. Dry organic layer, concentrate, and purify by column chromatography. quench->purify

Caption: Experimental workflow for Suzuki cross-coupling.

Materials & Reagents:

  • 2-Bromo-4-difluoromethoxy-6-fluorophenol (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Degassed Solvent System (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-4-difluoromethoxy-6-fluorophenol (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[3]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[14] Then, add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The typical reaction concentration is 0.1 M to 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-16 hours).[13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl phenol.[6]

Protocol 2: Copper-Catalyzed O-Arylation (Ullmann-type Reaction)

This protocol describes the formation of a diaryl ether linkage via the phenolic hydroxyl group. Copper-catalyzed methods are often effective for this transformation and can tolerate a variety of functional groups.[12]

Logical Relationship: O-Arylation Strategy

O_Arylation cluster_reactants Core Components start 2-Bromo-4-difluoromethoxy- 6-fluorophenol product Diaryl Ether Product start->product Phenolic -OH reagent Aryl Halide (e.g., Aryl Iodide or Bromide) reagent->product Aryl Group catalyst Copper Catalyst (e.g., CuI) catalyst->product Catalyzes C-O bond formation base Base (e.g., K₃PO₄) base->product Activates Phenol

Caption: Key components for the O-arylation reaction.

Materials & Reagents:

  • 2-Bromo-4-difluoromethoxy-6-fluorophenol (1.0 eq)

  • Aryl iodide or aryl bromide (1.0 - 1.2 eq)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., Picolinic acid or L-proline, 10-20 mol%, optional but often beneficial)[12]

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq)

  • Anhydrous, high-boiling polar solvent (e.g., DMSO or DMF)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-Bromo-4-difluoromethoxy-6-fluorophenol (1.0 eq), the aryl halide (1.1 eq), CuI (10 mol%), the ligand (e.g., picolinic acid, 20 mol%), and K₃PO₄ (2.0 eq).[12]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 100-130 °C. Stir until the starting phenol is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with water several times to remove the DMSO, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the target diaryl ether.

Safety and Handling

As with any halogenated phenolic compound, 2-Bromo-4-difluoromethoxy-6-fluorophenol should be handled with appropriate care in a well-ventilated fume hood.[15] While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally related compounds like 2-bromo-4-fluorophenol and 2-bromo-4,6-difluorophenol suggest the following precautions.[16][17]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[18]

  • Toxicological Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[19]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

    • Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[16]

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

Conclusion and Future Outlook

2-Bromo-4-difluoromethoxy-6-fluorophenol represents a sophisticated building block for modern medicinal chemistry. Its pre-installed array of functionalities provides a streamlined route to complex molecules with desirable drug-like properties. The bromine atom offers a reliable anchor point for diversity-oriented synthesis via cross-coupling, while the difluoromethoxy and fluoro groups work in concert to enhance metabolic stability and fine-tune electronic properties. The protocols outlined herein provide a robust starting point for researchers and drug development professionals to leverage the full potential of this versatile scaffold in the creation of next-generation therapeutics.

References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
  • Bentham Science Publishers. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers. Available from: [Link]

  • Pike, V. W. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-chlorophenol. BenchChem.
  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol. BenchChem.
  • Fang, X., et al. (2023). Copper-catalyzed O-arylation of phenols with diazonium salts. Green Chemistry, 25, 8068-8073. Available from: [Link]

  • Anderson, K. W., et al. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society. Available from: [Link]

  • BenchChem. (n.d.). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors. BenchChem.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]

  • Al-Masum, M., & Islam, M. S. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

Sources

Application

Application Notes and Protocols: 2-Bromo-4-difluoromethoxy-6-fluorophenol in Agrochemical Synthesis

Executive Summary The development of next-generation agrochemicals—particularly herbicides and fungicides—relies heavily on highly functionalized halogenated building blocks. 2-Bromo-4-difluoromethoxy-6-fluorophenol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals—particularly herbicides and fungicides—relies heavily on highly functionalized halogenated building blocks. 2-Bromo-4-difluoromethoxy-6-fluorophenol is a premium synthetic intermediate that provides a unique combination of steric, electronic, and metabolic properties. This application note provides drug development professionals and agrochemical scientists with authoritative, field-proven protocols for utilizing this compound in the synthesis of Protoporphyrinogen IX Oxidase (PPO) inhibitors and complex diaryl ether scaffolds [1].

Physicochemical & Structural Rationale

The strategic value of 2-Bromo-4-difluoromethoxy-6-fluorophenol lies in its precise 1,2,4,6-tetrasubstitution pattern. Each functional group serves a distinct mechanistic and synthetic purpose:

  • Para-Difluoromethoxy Group (-OCF₂H): The introduction of the -OCF₂H moiety significantly enhances the lipophilicity (logP) of the resulting active ingredient, facilitating cuticular penetration in plants. Furthermore, it acts as a metabolic block, preventing oxidative degradation by cytochrome P450 enzymes at the para-position, thereby extending the half-life of the agrochemical [2].

  • Ortho-Fluorine (-F): The highly electronegative fluorine atom at the 6-position exerts a strong inductive effect, lowering the pKa of the adjacent phenolic hydroxyl group. In biological systems, this fluorine atom frequently engages in critical hydrogen-bonding interactions with target enzyme residues (e.g., Arg98 in the PPO binding pocket) [2].

  • Ortho-Bromine (-Br): Positioned at C2, the bromine atom serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the precise installation of heterocyclic pharmacophores such as pyrazoles, uracils, or triazolinones [3].

  • Phenolic Hydroxyl (-OH): The central phenol acts as a nucleophilic anchor. Once the bromine is functionalized, the phenol can undergo O-alkylation or cross-coupling to form diaryl ethers, a hallmark of broad-spectrum fungicides and diphenyl ether herbicides [4].

Mechanistic Workflows in Agrochemical Synthesis

The following diagram illustrates the divergent synthetic pathways enabled by 2-Bromo-4-difluoromethoxy-6-fluorophenol, leading to two major classes of agrochemicals.

G A 2-Bromo-4-difluoromethoxy -6-fluorophenol B Pd-Catalyzed Cross-Coupling A->B C-Br Functionalization C O-Alkylation / Etherification A->C O-H Functionalization D Phenylpyrazole PPO Inhibitors B->D Heterocycle Attachment E Diaryl Ether Fungicides C->E Aryl Halide Reaction

Caption: Divergent synthetic workflows utilizing 2-Bromo-4-difluoromethoxy-6-fluorophenol.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to ensure scientists can adapt the methodology to specific proprietary scaffolds.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the attachment of a pyrazole moiety to the C2 position, a critical step in synthesizing PPO-inhibiting herbicides similar to pyraflufen-ethyl derivatives [1, 2].

Rationale for Reagent Selection: The steric bulk of the ortho-fluorine and the phenol group necessitates a catalyst with a large bite angle. Pd(dppf)Cl2​ is selected because its bidentate dppf ligand facilitates the rate-limiting reductive elimination step in sterically hindered ortho-substituted aryl bromides.

Materials:

  • 2-Bromo-4-difluoromethoxy-6-fluorophenol (1.0 equiv, 10 mmol)

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Potassium carbonate ( K2​CO3​ ) (2.5 equiv, 25 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Degassing: To a flame-dried 100 mL Schlenk flask, add the phenol, boronic acid, and K2​CO3​ . Add the 1,4-Dioxane/ H2​O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of Argon. Seal the flask.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be entirely consumed, replaced by a highly UV-active product spot ( Rf​≈0.4 ).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash with 1M HCl (30 mL) to neutralize the base and protonate the product phenol. Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient 5-20% EtOAc in Hexanes).

  • Validation: Confirm product identity via 19F NMR. You should observe distinct signals for the -OCF₂H (approx. -80 ppm, doublet) and the aryl -F (approx. -130 ppm), alongside the -CF₃ from the pyrazole.

G Pd0 Pd(0) Active Species OA Oxidative Addition (C-Br Cleavage) Pd0->OA 2-Bromo-4-difluoromethoxy-6-fluorophenol TM Transmetalation (Boronic Acid) OA->TM Base / Heteroaryl-B(OH)2 RE Reductive Elimination TM->RE Steric acceleration via dppf RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Phenol Product RE->Prod Product Release

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of the bromophenol.

Protocol B: O-Alkylation for Herbicide Maturation

Following cross-coupling, the free phenol is alkylated to finalize the active herbicidal structure (e.g., forming an α -aryloxypropionate derivative) [3].

Materials:

  • Cross-coupled phenol intermediate (1.0 equiv, 5 mmol)

  • Ethyl 2-bromopropionate (1.5 equiv, 7.5 mmol)

  • Cesium carbonate ( Cs2​CO3​ ) (2.0 equiv, 10 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the phenol intermediate in anhydrous DMF. Add Cs2​CO3​ and stir at room temperature for 30 minutes. Causality: The cesium effect provides a highly reactive, naked phenoxide ion due to the large ionic radius and poor coordination of the Cs+ cation, maximizing O-alkylation over C-alkylation.

  • Alkylation: Add ethyl 2-bromopropionate dropwise. Heat the reaction to 60 °C for 4 hours.

  • Workup: Quench with ice water (50 mL) to precipitate the product. If an oil forms, extract with Diethyl Ether (3 x 30 mL), wash the organic layer with brine (5 x 20 mL) to remove DMF, dry, and concentrate.

Quantitative Data Presentation: Cross-Coupling Optimization

To ensure maximum throughput in pilot-scale syntheses, various catalytic systems were evaluated for the functionalization of 2-Bromo-4-difluoromethoxy-6-fluorophenol. The data below summarizes the optimization of Protocol A.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O 10042High protodeboronation; poor reductive elimination.
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene10068Improved yield, but sterics hindered complete conversion.
3 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/ H2​O 9089 Optimal. Large bite angle facilitated rapid elimination.
4 Pd(dppf)Cl2​ (2 mol%) K2​CO3​ Dioxane/ H2​O 9085Viable for scale-up; slight increase in reaction time (18h).

References

  • Title: Method for controlling PPO resistant weeds (US Patent 10863743B2). Source: Google Patents.
  • Title: Novel Phenylpyrazole Derivatives Containing Carbonic Ester Moieties as Protoporphyrinogen IX Oxidase Inhibitors. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Title: Design, Synthesis and Biological Evaluation of N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitor Herbicides. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Title: Herbicidal composition (US Patent 11395490B2). Source: Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-difluoromethoxy-6-fluorophenol

Welcome to the technical support guide for the synthesis of 2-Bromo-4-difluoromethoxy-6-fluorophenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-difluoromethoxy-6-fluorophenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is based on established principles of organic chemistry and field-proven insights to help you navigate the challenges of this specific synthesis and improve your reaction yield.

Proposed Synthetic Pathway

The synthesis of 2-Bromo-4-difluoromethoxy-6-fluorophenol is most effectively approached through the regioselective bromination of the precursor, 4-difluoromethoxy-2-fluorophenol. The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director. In the precursor, the para position is blocked by the difluoromethoxy group. The two ortho positions are non-equivalent, one being flanked by the fluorine atom and the other by a hydrogen atom. The bromination is expected to occur at the more sterically accessible and electronically favorable position, which is ortho to the hydroxyl group and meta to the fluorine atom.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if starting material is still present. Ensure the temperature is optimal; for many phenol brominations with N-Bromosuccinimide (NBS), room temperature is sufficient, but gentle heating (40-50 °C) might be necessary.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of brominating agent to the phenol precursor can lead to low conversion or the formation of side products.

    • Solution: Use a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents of NBS) to ensure complete conversion of the starting phenol. A large excess should be avoided as it can lead to di-bromination.

  • Poor Quality Reagents: The brominating agent or the solvent may be of poor quality or degraded.

    • Solution: Use freshly recrystallized NBS.[1] Ensure that the solvent is anhydrous, as water can interfere with the reaction, especially if using a reagent sensitive to hydrolysis.

  • Product Loss During Workup: Significant amounts of the product may be lost during the extraction and purification steps.

    • Solution: Perform extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate). Ensure that the pH of the aqueous layer is adjusted appropriately to keep the phenolic product in its neutral form, thus maximizing its solubility in the organic phase. Careful handling and transfer of solutions are also crucial.[1]

Q2: I am observing the formation of multiple products, including what appears to be a di-brominated species. How can I improve the selectivity?

Potential Causes & Solutions:

  • Over-activation of the Phenolic Ring: The hydroxyl group strongly activates the aromatic ring, making it susceptible to multiple brominations.[1]

    • Solution:

      • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for controlled mono-bromination of activated phenols.[2]

      • Slow Addition: Add the brominating agent dropwise as a solution to maintain a low concentration in the reaction mixture. This minimizes the chance of a second bromination occurring on the newly formed, and still activated, mono-brominated product.

      • Solvent Choice: The choice of solvent can influence the ortho:para ratio and the overall selectivity.[3] Non-polar aprotic solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) can provide better selectivity compared to polar protic solvents.[1][3]

  • Reaction Temperature: Higher temperatures can lead to over-reaction and the formation of byproducts.

    • Solution: Maintain a low to moderate reaction temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can often improve selectivity.

Q3: The purification of the final product by column chromatography is difficult, and the fractions are not clean. What can I do?

Potential Causes & Solutions:

  • Co-elution of Isomers: Regioisomers formed during the reaction may have very similar polarities, making them difficult to separate by standard column chromatography.

    • Solution:

      • Optimize Eluent System: Experiment with different solvent systems for your column. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.

      • Alternative Purification: Consider recrystallization as an alternative or additional purification step. This can be particularly effective if the desired product is a solid and one isomer is significantly more abundant.

  • Presence of Tarry Byproducts: Oxidation or polymerization of the phenol can lead to the formation of high molecular weight, tarry impurities that can complicate chromatography.

    • Solution:

      • Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Aqueous Wash: Before chromatography, wash the crude product with a dilute solution of sodium bisulfite or sodium thiosulfate to remove any residual bromine or other oxidizing species.

Frequently Asked Questions (FAQs)

Q1: What is the recommended brominating agent for this synthesis?

N-Bromosuccinimide (NBS) is the recommended agent for the mono-bromination of activated phenols like 4-difluoromethoxy-2-fluorophenol.[4] It is a solid, easier to handle than liquid bromine, and generally provides better selectivity, reducing the formation of poly-brominated byproducts.[2][5]

Q2: How do I prepare the precursor, 4-difluoromethoxy-2-fluorophenol?

While not commercially available in large quantities, it can be synthesized. A plausible route involves the difluoromethylation of 2-fluorohydroquinone, followed by selective dehydroxylation. Alternatively, one could start with 2-fluoro-4-nitrophenol, perform the difluoromethylation, reduce the nitro group to an amine, and then convert the amine to a hydroxyl group via a Sandmeyer-type reaction. The difluoromethylation of phenols is a well-established reaction, often using reagents like sodium 2-chloro-2,2-difluoroacetate under basic conditions.[6]

Q3: What is the optimal solvent for this bromination reaction?

Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are good starting points. These chlorinated solvents can lead to high ortho:para selectivity in phenol brominations.[3] Acetonitrile is also a viable option. Using a polar protic solvent like methanol or water may lead to faster reaction rates but could decrease selectivity and increase the risk of side reactions.[7]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexane) to clearly separate the starting material, the product, and any major byproducts. The spots can be visualized under a UV lamp (254 nm).

Q5: What are the key safety precautions for this synthesis?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Handle all reagents, especially the brominating agent and chlorinated solvents, inside a certified chemical fume hood.

  • NBS Handling: N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin.

  • Quenching: Be cautious during the workup. Quenching the reaction with a reducing agent like sodium bisulfite can be exothermic.

Experimental Protocols & Data

Proposed Protocol for the Synthesis of 2-Bromo-4-difluoromethoxy-6-fluorophenol

Materials:

  • 4-difluoromethoxy-2-fluorophenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-difluoromethoxy-2-fluorophenol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, quench by adding saturated aqueous sodium bisulfite solution and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 2-Bromo-4-difluoromethoxy-6-fluorophenol.

Data Summary Table
ParameterRecommended ValueRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides better selectivity for mono-bromination over Br₂.
Stoichiometry 1.1 - 1.2 eq of NBSEnsures complete conversion while minimizing di-bromination.
Solvent Dichloromethane (CH₂Cl₂)Non-polar aprotic solvent, often improves regioselectivity.[3]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side product formation.
Work-up Quench Sodium Bisulfite (NaHSO₃)Removes excess brominating agent and any formed Br₂.

Visualizations

Reaction Workflow and Troubleshooting Points

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Precursor in Anhydrous CH2Cl2 B 2. Cool to 0 °C A->B C 3. Add NBS (1.1 eq) portion-wise B->C D 4. Stir at RT (2-4h) Monitor by TLC C->D T2 Issue: Di-bromination Cause: Over-activation C->T2 E 5. Quench (NaHSO3) D->E T1 Issue: Low Yield Cause: Incomplete Reaction D->T1 F 6. Aqueous Wash E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I T3 Issue: Purification Difficulty Cause: Isomer Co-elution H->T3

Caption: Workflow for the synthesis with key troubleshooting checkpoints.

References

  • Radhakrishnamurti, P. S., & Sahu, N. C. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry, 20A, 269-271. Link

  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564. Link

  • BenchChem. (2025). Technical Support Center: Bromination of Phenol. BenchChem. Link

  • Chow, Y. L., et al. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate. Link

  • Paul, V., & Jacques, P. (1984). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1155-1158. Link

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia. Link

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. Link

  • LookChem. (n.d.). 2-Bromo-4-fluorophenol. Retrieved from LookChem. Link

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol. BenchChem. Link

  • BenchChem. (2025). Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine from 4-nitrophenol: An Application Note. BenchChem. Link

  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from Sigma-Aldrich. Link

  • Urban, M., & Rybáček, J. (2023). Regioselective terminal bromination of fluorinated oligophenylenes. Organic & Biomolecular Chemistry, 21(3), 459-462. Link

  • ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from ResearchGate. Link

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. BenchChem. Link

  • BenchChem. (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications. BenchChem. Link

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from Khan Academy. Link

  • Reyes-Mendoza, C. E., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(33), 18530-18538. Link

  • Grelier, G., et al. (2019). Regioselective Oxidative Arylation of Fluorophenols. Angewandte Chemie International Edition, 58(52), 18833-18837. Link

  • Moyle, C. L. (1970). U.S. Patent No. 3,546,302. Washington, DC: U.S. Patent and Trademark Office. Link

  • Boole, R. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Link

Sources

Optimization

Technical Support Center: Scale-Up of 2-Bromo-4-difluoromethoxy-6-fluorophenol

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis and scale-up of 2-Bromo-4-difluoromethoxy-6-fluorophenol . The productio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Bromo-4-difluoromethoxy-6-fluorophenol . The production of this highly functionalized building block involves two critical and potentially hazardous transformations: the O-difluoromethylation of a phenol precursor and a regioselective electrophilic bromination.

This guide provides field-proven troubleshooting insights, mechanistic rationales, and self-validating protocols to ensure thermal safety, regioselectivity, and high yields at the multi-kilogram scale.

Part 1: Process Workflow & Hazard Mitigation Pathway

The synthesis typically proceeds via the difluoromethylation of 2-fluoro-benzene-1,4-diol (or selective reaction of 4-hydroxy-2-fluorophenol) followed by ortho-bromination. The workflow below illustrates the critical control points required for safe scale-up.

Workflow A Precursor: 2-Fluoro-benzene-1,4-diol B Difluoromethylation (SCDA, Semi-Batch) A->B Base, DMF, 95°C C Intermediate: 4-Difluoromethoxy-2-fluorophenol B->C -CO2, -NaCl D Electrophilic Bromination (NBS, Flow/Semi-Batch) C->D Regioselective E Target API Intermediate: 2-Bromo-4-difluoromethoxy -6-fluorophenol D->E Safe Quench

Process Workflow for the Safe Scale-Up of 2-Bromo-4-difluoromethoxy-6-fluorophenol.

Part 2: Troubleshooting & FAQs

Section A: Difluoromethylation (O-CF₂H Formation)

Q1: We must avoid using chlorodifluoromethane (Freon-22) due to environmental regulations and the need for pressurized reactors. What is the most scalable alternative? A1: The most practical and scalable alternative is Sodium Chlorodifluoroacetate (SCDA) . Unlike Freon-22, SCDA is a bench-stable solid that generates the highly reactive difluorocarbene intermediate in situ via thermal decarboxylation[1]. This eliminates the need for specialized pressurized gas infrastructure and significantly reduces the environmental impact of the process[2].

Q2: During our 10 kg pilot run using SCDA, we experienced a sudden pressure spike and a dangerous thermal runaway. What is the root cause and how do we prevent it? A2: Causality: SCDA decarboxylates at elevated temperatures (>90 °C) to generate difluorocarbene, releasing one equivalent of CO₂ gas per mole of reagent. In a batch process where all SCDA is added upfront, the delayed onset of decarboxylation leads to a massive, uncontrollable release of CO₂ and exothermic heat[2]. Solution: Transition to a semi-batch dosing strategy . By continuously pumping a solution of SCDA into the heated reactor over 4–6 hours, the rate of gas evolution is strictly limited by the feed rate, preventing pressure accumulation and allowing the reactor's cooling jacket to easily handle the heat flow.

Mechanism SCDA SCDA (ClCF2COONa) Heat Decarboxylation (Semi-Batch Dosing) SCDA->Heat Carbene [:CF2] Difluorocarbene Heat->Carbene -CO2 -NaCl Phenol Phenolate Nucleophile Carbene->Phenol Trapping Product O-CF2H Ether Phenol->Product H+

Mechanistic Pathway of in situ Difluorocarbene Generation and Phenolate Trapping.

Section B: Regioselective Bromination

Q3: We are using N-Bromosuccinimide (NBS) in 2-methyltetrahydrofuran (2-MeTHF) for the bromination step and observed a dangerous delayed exotherm. What causes this? A3: Causality: NBS can undergo a highly hazardous, free-radical initiated side reaction with cyclic ethers like THF and 2-MeTHF. This side reaction has a low onset temperature and causes a delayed exotherm that competes with your desired electrophilic bromination, leading to thermal runaway[3]. Solution: Switch the solvent system. ACS-grade methanol or acetonitrile are highly preferred for NBS brominations as they do not participate in these radical side reactions[4].

Q4: How can we achieve strict regioselectivity for the 2-position (ortho to the phenol) without generating dibrominated impurities? A4: Causality: The phenol ring is highly activated. Even with electron-withdrawing groups (-OCF₂H, -F), over-bromination is a major risk. Solution: Utilize a catalytic amount of para-toluenesulfonic acid (pTsOH) (10 mol%) in methanol. The pTsOH conjugates with the phenolic hydroxyl group, sterically and electronically directing the electrophilic bromine strictly to the available ortho position (position 2) while suppressing di-bromination[4]. For ultimate control, implement this reaction in a continuous flow reactor to strictly limit residence time[5].

Part 3: Quantitative Data & Process Parameters

The following table summarizes the critical thermodynamic and stoichiometric parameters required to maintain a self-validating, safe scale-up environment.

Process StepParameterValue / RecommendationMechanistic Rationale
Difluoromethylation Reagent ChoiceSCDA (1.5 – 2.0 equiv)Avoids toxic CFC gases; generates [:CF₂] locally in solution.
Difluoromethylation Dosing StrategySemi-batch (4–6 h feed)Matches CO₂ gas evolution rate to the reactor's venting capacity.
Difluoromethylation Temperature95 °C – 105 °CRequired to initiate thermal decarboxylation of SCDA.
Bromination Reagent ChoiceNBS (1.05 equiv)Mild electrophilic Br⁺ source; avoids the severe toxicity of Br₂.
Bromination SolventMethanol (ACS Grade)Eliminates the risk of free-radical delayed exotherms seen in THF/2-MeTHF.
Bromination Catalyst10 mol% pTsOHDirects regioselectivity to the ortho position; prevents dibromination.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Semi-Batch Difluoromethylation (O-CF₂H Formation)

Self-Validating Principle: The reaction progress is directly proportional to CO₂ evolution. A sudden drop in gas flow indicates either a loss of temperature or reagent depletion.

  • Reactor Preparation: Charge a glass-lined reactor with 4-hydroxy-2-fluorophenol (1.0 equiv), anhydrous K₂CO₃ (2.5 equiv), and N,N-dimethylformamide (DMF) (5 volumes).

  • Thermal Equilibration: Heat the vigorously stirred suspension to 95 °C under a continuous nitrogen sweep.

  • Controlled Dosing (Critical Safety Step): Prepare a 30 wt% solution of Sodium Chlorodifluoroacetate (SCDA) (1.8 equiv) in DMF. Using a mass flow controller, dose this solution into the reactor steadily over 5 hours[2].

  • In-Process Control (IPC): Monitor the CO₂ off-gas rate using an inline mass flow meter. The gas evolution must remain steady. If gas evolution spikes, pause the SCDA feed immediately until the pressure normalizes.

  • Workup: Once dosing is complete and CO₂ evolution ceases, cool the reactor to 20 °C. Quench with chilled water (10 volumes) to dissolve the inorganic salts (NaCl, K₂CO₃). Extract the aqueous layer with MTBE, wash the organic phase with brine, and concentrate under reduced pressure to yield 4-difluoromethoxy-2-fluorophenol.

Protocol 2: Continuous Flow Electrophilic Bromination

Self-Validating Principle: Continuous flow strictly limits the residence time of the highly reactive intermediates, naturally preventing over-bromination and isolating the exothermic heat to a micro-volume.

  • Feed Solution A Preparation: Prepare a 0.5 M solution of 4-difluoromethoxy-2-fluorophenol in ACS-grade methanol. Add 10 mol% para-toluenesulfonic acid (pTsOH) to this solution to act as the regioselective directing agent[4].

  • Feed Solution B Preparation: Prepare a 0.52 M solution of N-Bromosuccinimide (NBS) in ACS-grade methanol. (Note: Do not use 2-MeTHF to avoid radical exotherms[3]).

  • Flow Parameters: Using dual syringe or HPLC pumps, drive Solution A and Solution B at equal flow rates through a static T-mixer into a tubular PFA (Perfluoroalkoxy) reactor.

  • Reaction Zone: Maintain the reactor coil at 25 °C using a water bath. Configure the tubing length and flow rate to achieve a precise residence time of 20 minutes[5].

  • Inline Quench & Isolation: Direct the reactor effluent continuously into a stirred collection vessel containing a 10% aqueous solution of Na₂SO₃ to immediately quench any unreacted electrophilic bromine. Extract the resulting biphasic mixture with ethyl acetate, dry over MgSO₄, and concentrate to yield the final product, 2-Bromo-4-difluoromethoxy-6-fluorophenol.

References

  • Difluoromethylation of Phenols Organic Syntheses[Link]

  • A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate Organic Process Research & Development (ACS)[Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction Organic Process Research & Development (ACS)[Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Molecules (MDPI / PMC)[Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch Molecules (MDPI / PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling of Halogenated Phenols: An IR Absorption Guide for 2-Bromo-4-difluoromethoxy-6-fluorophenol

As drug development increasingly relies on highly fluorinated and halogenated motifs to modulate pharmacokinetics and lipophilicity, the precise structural characterization of complex intermediates becomes critical. For...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly fluorinated and halogenated motifs to modulate pharmacokinetics and lipophilicity, the precise structural characterization of complex intermediates becomes critical. For researchers working with multi-substituted aromatics, Fourier Transform Infrared (FTIR) spectroscopy offers rapid, non-destructive structural validation.

This guide objectively compares the infrared spectroscopic profile of 2-Bromo-4-difluoromethoxy-6-fluorophenol against less complex structural alternatives. By analyzing these spectral differences, we provide a robust, self-validating framework for identifying halogenated phenols in your synthetic workflows.

Mechanistic Insights: The Causality of Peak Shifting

When analyzing 2-Bromo-4-difluoromethoxy-6-fluorophenol, the IR spectrum is not merely a sum of its functional groups; it is a direct reflection of intense intramolecular forces and electronic effects. Understanding why these peaks shift is essential for accurate spectral interpretation:

  • Steric Hindrance and Intramolecular Hydrogen Bonding: Unsubstituted phenol exhibits a broad O-H stretch (3200–3600 cm⁻¹) driven by extensive intermolecular hydrogen bonding[1]. However, in our target molecule, the bulky ortho-bromine and ortho-fluorine atoms sterically shield the hydroxyl group. This shielding restricts intermolecular interactions while promoting intramolecular hydrogen bonding (e.g., O-H···F). Consequently, the O-H stretch sharpens significantly and shifts to a higher frequency (~3450–3500 cm⁻¹).

  • Inductive Effects of the Difluoromethoxy Group (-OCF₂H): The highly electronegative fluorine atoms on the methoxy carbon exert a profound electron-withdrawing inductive pull (-I effect). This alters the force constant of adjacent bonds, shifting the C-O ether stretch to higher wavenumbers. Simultaneously, it introduces intense, overlapping C-F stretching bands in the 1000–1250 cm⁻¹ region, which dominate the fingerprint area[2].

  • Heavy Atom Effects on the Aromatic Ring: Halogenation significantly alters the vibrational modes of the benzene ring. The heavy bromine atom introduces a distinct C-Br stretch in the far fingerprint region (500–600 cm⁻¹)[3]. Furthermore, the asymmetric substitution pattern causes specific aromatic ring-breathing modes (typically 1500–1600 cm⁻¹) to shift and split compared to standard phenol[4].

Comparative Spectral Data

To objectively evaluate the spectral signature of 2-Bromo-4-difluoromethoxy-6-fluorophenol, we compare it against Unsubstituted Phenol (baseline) and 2-Bromo-4-methoxy-6-fluorophenol (an alternative used to isolate the specific impact of difluoromethylation).

Functional Group VibrationUnsubstituted Phenol (Baseline)2-Bromo-4-methoxy-6-fluorophenol (Alternative)2-Bromo-4-difluoromethoxy-6-fluorophenol (Target)
O-H Stretch ~3200–3600 cm⁻¹ (Broad)~3450 cm⁻¹ (Sharpened)~3480 cm⁻¹ (Sharp, intramolecular H-bonded)
C-H Stretch (Aromatic) ~3000–3100 cm⁻¹~3070 cm⁻¹~3080 cm⁻¹
C-H Stretch (Aliphatic) N/A~2850–2950 cm⁻¹ (Standard methoxy)~2950–3000 cm⁻¹ (Shifted due to F electronegativity)
C=C Aromatic Ring ~1500, 1600 cm⁻¹~1480, 1580 cm⁻¹~1470, 1570 cm⁻¹
C-O Stretch (Phenol) ~1220 cm⁻¹~1210 cm⁻¹~1200 cm⁻¹
C-O (Ether) / C-F Stretch N/A~1050 cm⁻¹ (C-O only)~1045–1150 cm⁻¹ (Very strong, overlapping C-O and C-F)
C-Br Stretch N/A~550 cm⁻¹~560 cm⁻¹

Data synthesized from established spectroscopic principles for halogenated and difluoromethoxy-substituted aromatics[1][2][3].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data acquisition, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Application Note: ATR is strictly preferred over traditional KBr pelleting for this compound. KBr can induce halide exchange (Br/Cl or Br/F swapping under pressure) and absorb atmospheric moisture, which artificially broadens the critical O-H region.

Step 1: System Purge and Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Causality: This self-validating step ensures the crystal is free of cross-contamination and mathematically subtracts atmospheric CO₂ and H₂O vapor, preventing interference in the 3400 cm⁻¹ (O-H) and 2300 cm⁻¹ regions.

Step 2: Sample Application

  • Action: Deposit 2–5 mg of the neat 2-Bromo-4-difluoromethoxy-6-fluorophenol directly onto the crystal. Lower the ATR anvil to apply uniform, maximum pressure.

  • Causality: Uniform pressure ensures intimate contact between the solid sample and the crystal, guaranteeing a consistent penetration depth of the infrared evanescent wave for accurate quantitative absorbance.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

  • Causality: 32 scans provide an optimal signal-to-noise ratio without exposing the sensitive halogenated sample to prolonged ambient conditions.

Step 4: Data Processing and ATR Correction

  • Action: Apply an ATR correction algorithm via the spectrometer's software, followed by an automatic baseline correction.

  • Causality: Because the penetration depth in ATR is wavelength-dependent (deeper at lower wavenumbers), ATR correction normalizes the peak intensities, making the spectrum directly comparable to standard transmission library spectra.

Step 5: Peak Assignment and Library Correlation

  • Action: Isolate the 1000–1250 cm⁻¹ region to validate the C-F stretches, and the 500–600 cm⁻¹ region for the C-Br stretch. Compare against the theoretical baseline established in the table above.

Workflow Visualization

ATR_FTIR_Workflow Step1 1. System Purge & Blank (Background Validation) Step2 2. Sample Application (Uniform Pressure on Crystal) Step1->Step2 Step3 3. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) Step2->Step3 Step4 4. Data Processing (ATR Correction) Step3->Step4 Step5 5. Peak Assignment (C-F & C-Br Correlation) Step4->Step5

Self-validating ATR-FTIR workflow for halogenated phenols.

References
  • Title: Difluoromethylation of Phenols - Organic Syntheses Source: orgsyn.org URL: [Link]

  • Title: FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives Source: ustc.edu.cn URL: [Link]

  • Title: infrared spectrum of phenol Source: docbrown.info URL: [Link]

  • Title: Halogenated Organic Compounds | Spectroscopy Online Source: spectroscopyonline.com URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: upi.edu URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-difluoromethoxy-6-fluorophenol

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of complex chemical reagents like 2-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of complex chemical reagents like 2-Bromo-4-difluoromethoxy-6-fluorophenol demand a rigorous, systematic approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to ensure that your laboratory practices are not only compliant with regulations but are also fundamentally safe and scientifically sound.

Hazard Profile & Risk Assessment: An Analog-Based Approach

Table 1: Hazard Classification of Structural Analogs

Compound CAS Number Key Hazard Statements (H-Codes) Common Hazards
2-Bromo-4-fluorophenol 496-69-5 H302, H315, H319, H335 Harmful if swallowed, Skin/Eye Irritation, Respiratory Irritation[1]
2-Bromo-4,6-difluorophenol 98130-56-4 H315, H319, H335 Skin/Eye Irritation, Respiratory Irritation[2]
2,4,6-Tribromophenol 118-79-6 H317, H319, H400 Allergic Skin Reaction, Serious Eye Irritation, Very Toxic to Aquatic Life[3]

| 2,6-Dibromo-4-fluorophenol | 344-20-7 | H302, H312, H315, H319, H332 | Harmful if Swallowed/Inhaled/In Contact with Skin, Skin/Eye Irritation[4] |

Expert Analysis: The consistent profile of these analogs points to a clear conclusion: 2-Bromo-4-difluoromethoxy-6-fluorophenol should be handled as a material that is, at a minimum, a skin and serious eye irritant, potentially harmful if swallowed or inhaled, and a possible environmental toxin . The presence of multiple halogen atoms (Bromine and Fluorine) categorizes it definitively as halogenated organic waste, which is the single most important factor governing its disposal pathway.[5]

The Core Principle: Segregation of Halogenated Waste

The foundational step in the proper disposal of this compound is strict segregation. Halogenated organic compounds cannot be mixed with non-halogenated solvent waste.

Causality Behind Segregation: The reasoning is based on the final disposal technology. Most chemical waste is destroyed via high-temperature incineration. Halogenated compounds, when incinerated, produce acidic gases like hydrogen fluoride (HF) and hydrogen bromide (HBr).[6] Disposal facilities capable of handling this require specialized "scrubbers" to neutralize these corrosive byproducts. Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing all of it to be treated by the more expensive and specialized process. Furthermore, improper incineration of halogenated compounds can lead to the formation of highly toxic and persistent dioxins.[7] Therefore, segregation at the source is not merely a matter of compliance but a critical step in ensuring safe and effective environmental management.[5]

Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the safe containment and disposal of 2-Bromo-4-difluoromethoxy-6-fluorophenol waste.

Step 3.1: Immediate Waste Generation & Containment
  • Select an Appropriate Waste Container:

    • Use a container made of a chemically resistant material, such as high-density polyethylene (HDPE). Plastic is often preferred for its durability.[8]

    • The container must have a secure, leak-proof screw-top cap.[9] Never use containers with snap-caps or glass stoppers that cannot guarantee a seal.

    • Ensure the container is clean and free from any residue of incompatible chemicals. The primary incompatibilities for this compound class are strong oxidizing agents and strong bases.[6]

  • Label the Container Before Adding Waste:

    • Effective May 30, 2017, the EPA mandates that hazardous waste determination and labeling occur in the lab when the first drop of waste is added.[8]

    • Affix your institution's hazardous waste tag. At a minimum, it must clearly state:

      • The words "Hazardous Waste "[9]

      • Full Chemical Name(s): "2-Bromo-4-difluoromethoxy-6-fluorophenol" and any solvents it may be mixed with. Do not use abbreviations.

      • Generator Information: Your name, laboratory, building, and room number.[9]

  • Dispense Waste:

    • Always conduct this work within a certified chemical fume hood to mitigate inhalation risks.[10][11]

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles (or a face shield if a splash hazard exists), a lab coat, and chemical-resistant gloves (butyl rubber or neoprene are recommended for phenols).[11]

    • After dispensing the waste, securely close the container. Waste containers must be kept closed at all times unless you are actively adding waste.[8]

Step 3.2: Satellite Accumulation Area (SAA) Management

The SAA is the federally designated location in your lab for the storage of hazardous waste.

  • Designate the SAA:

    • The SAA must be at or near the point of waste generation.[8][9] You cannot generate waste in one lab and store it in another.

    • It should be in a location with low traffic, away from heat sources or direct sunlight.

    • Use a secondary containment bin (a larger, chemically resistant tray or tub) to hold your waste container. This prevents the spread of material in case of a leak.

  • Adhere to Storage Limits:

    • A single SAA is limited to a maximum of 55 gallons of hazardous waste.[8]

    • Waste containers can remain in the SAA for up to one year from the accumulation start date, provided the volume limits are not exceeded.[9]

    • Crucially, once a container is full, it must be removed from the laboratory by your institution's Environmental Health & Safety (EH&S) office within three calendar days. [8][9]

  • Perform Weekly Inspections:

    • The EPA requires weekly documented inspections of all SAAs to check for container integrity, leaks, and proper labeling.[12]

Step 3.3: Arranging for Final Disposal
  • Request a Pickup:

    • When your waste container is full or approaching its one-year time limit, submit a chemical waste pickup request to your institution's EH&S department.

    • Do not attempt to dispose of the chemical yourself. Drain disposal is strictly prohibited.[3][13]

  • Professional Disposal:

    • Your EH&S office will consolidate the waste and transfer it to a licensed and approved waste disposal facility.[3][14]

    • The standard and required method for this type of waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated byproducts.[1][13]

Emergency Procedures for Spills

Even with careful handling, spills can occur.

  • Minor Spill (Contained within the fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with a chemical absorbent pad or material like vermiculite.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a new, properly labeled hazardous waste container.

    • Decontaminate the surface with soap and water.[10]

  • Major Spill (Outside of a fume hood):

    • Alert all personnel in the immediate area and evacuate the laboratory.

    • If the material is volatile or presents an inhalation hazard, close the doors to the lab.

    • Contact your institution's emergency number and the EH&S office immediately.[10]

    • Remain safely nearby to provide information to emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-4-difluoromethoxy-6-fluorophenol.

G cluster_lab In-Laboratory Procedures cluster_ehs EH&S / Professional Disposal start Waste Generation (in Fume Hood) container Select & Pre-Label Halogenated Waste Container start->container add_waste Add Waste to Container & Secure Lid container->add_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) add_waste->store inspect Perform & Document Weekly Inspections store->inspect decision Is Container Full OR Nearing 1-Year Limit? store->decision inspect->decision decision->add_waste No request_pickup Submit Waste Pickup Request to EH&S decision->request_pickup Yes pickup EH&S Collects Waste (within 3 days of 'Full' status) request_pickup->pickup transport Transport to Licensed Waste Disposal Facility pickup->transport incinerate Final Disposal: High-Temperature Incineration with Acid Gas Scrubbing transport->incinerate

Caption: Disposal workflow for halogenated chemical waste.

References

  • Daniels Health. (2025).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency.
  • American Chemical Society.
  • Sigma-Aldrich. (2025).
  • University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-4,6-difluorophenol.
  • ChemicalBook. (2026).
  • BOC Sciences. (2012). MSDS of 2-Bromo-4-fluorophenol.
  • MySkinRecipes. 2-Bromo-4,6-difluorophenol.
  • Sigma-Aldrich. 2-Bromo-4,5-difluorophenol 99.
  • Tokyo Chemical Industry. (2025).
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Texas Woman's University. Phenol SOP.
  • PubChem. 2,6-Dibromo-4-fluorophenol.
  • Yale Environmental Health & Safety.
  • NOP.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-difluoromethoxy-6-fluorophenol
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2-Bromo-4-difluoromethoxy-6-fluorophenol
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